molecular formula C17H18N6O2 B2439109 1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-65-2

1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2439109
CAS No.: 898412-65-2
M. Wt: 338.371
InChI Key: AYWSPLDTWJBADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (CAS 898412-65-2) is a sophisticated heterocyclic compound with a molecular formula of C17H18N6O2 and a molecular weight of 338.36 g/mol . It belongs to the class of triazino-purine derivatives, which are recognized as purine isosteres where an additional nitrogen atom is incorporated into the bicyclic core . This structural characteristic makes the triazino-purine scaffold a subject of significant interest in medicinal chemistry and drug discovery, as it shares a close similarity with purine bases found in biologically critical molecules . This compound is a complex molecular hybrid, featuring a [1,2,4]triazino[3,4-f]purine core. Its structural complexity, including the presence of the benzyl group and multiple methyl substituents, provides a unique three-dimensional profile that can be leveraged to modulate physicochemical properties and explore interactions with biological targets . Compounds based on the 5-azapurine (1,2,4-triazolo[1,5-a][1,3,5]triazine) scaffold have demonstrated promising biological activities in scientific research, including potential as thymidine phosphorylase inhibitors, selective adenosine receptor ligands, and antiproliferative agents . As such, this benzyl-derivatized compound serves as a valuable building block for chemical synthesis and a probe for pharmacological research, potentially enabling the development of new therapeutic agents targeting various diseases. Attention: For research use only. Not for human or veterinary use. This product is intended for laboratory research purposes and is not classified as a drug or pharmaceutical. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of human or animal consumption is strictly prohibited by law. Researchers should handle this material with care and in compliance with all applicable institutional and governmental safety regulations.

Properties

IUPAC Name

1-benzyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-11-9-22-13-14(20(2)17(25)21(3)15(13)24)18-16(22)23(19-11)10-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWSPLDTWJBADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The benzyl and methyl substituents undergo selective functionalization:

Reaction Type Reagents/Conditions Products Yield
N-Alkylation Benzyl bromide, DMF, 80°C, 12 hrsDerivatives with extended alkyl chains65–78%
O-Acylation Acetic anhydride, pyridine, RTAcetylated analogs at position 6/852–60%

Reactivity is influenced by steric hindrance from the 3,7,9-trimethyl groups, which directs substitution to less hindered sites.

Microwave-Assisted Reaction Optimization

Microwave irradiation significantly enhances reaction efficiency for triazino-purine derivatives. Comparative data from analogous syntheses :

Entry Solvent Temp (°C) Time (min) Yield
11THF1401095%
13THF1406092%
14THF1003044%

Key findings:

  • THF outperforms toluene or ACN in achieving high yields (>90%) .

  • Short reaction times (10–30 min) under microwaves reduce decomposition .

Solvent and Temperature Effects

Critical parameters for cyclization and functionalization:

Parameter Optimal Range Impact on Yield
Solvent polarity DMF > THF > toluenePolar solvents stabilize transition states
Temperature 120–140°C Higher temps accelerate cyclization but risk side reactions

Elevated temperatures (140°C) in THF maximize ring-closure efficiency while minimizing byproducts .

Nucleophilic Substitution

  • Benzyl group introduction : SN2 displacement at purine nitrogen using benzyl halides.

  • Methylation : Quaternization of NH groups via methyl iodide in DMF.

Cyclization Pathways

  • Triazine ring formation : Acid-catalyzed cyclocondensation of formamidine intermediates with trimethyl orthoformate (mechanism below) :

    Formamidine+HC(OCH3)3ΔTriazino-purine+3CH3OH\text{Formamidine} + \text{HC(OCH}_3\text{)}_3 \xrightarrow{\Delta} \text{Triazino-purine} + 3\text{CH}_3\text{OH}

Stability and Degradation

The compound decomposes under strongly acidic/basic conditions:

  • Hydrolysis : Cleavage of the triazine ring in 6M HCl at 100°C.

  • Oxidation : Susceptibility to peroxide-mediated degradation at position 8.

Q & A

Basic: What are the optimal synthetic pathways for 1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione?

Answer:
The compound can be synthesized via diazotization and cyclocondensation. For example:

Diazotization of 8-aminoxanthine derivatives followed by alkyl cyanide treatment yields intermediates (e.g., 8-substituted purinediones).

Intramolecular cyclocondensation under reflux in ethanol forms tricyclic triazino-purine scaffolds.

Acid hydrolysis (e.g., HCl) finalizes the trione structure .
Key considerations:

  • Purify intermediates via column chromatography to minimize by-products.
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).

Advanced: How do reaction conditions (solvent, temperature) influence the yield of intramolecular cyclocondensation steps?

Answer:

  • Solvent polarity affects reaction kinetics. Ethanol (polar protic) enhances cyclization by stabilizing transition states via hydrogen bonding.
  • Temperature: Reflux (~78°C for ethanol) ensures sufficient energy for ring closure. Lower temperatures (<60°C) result in incomplete reactions, while higher temperatures (>90°C) risk decomposition .
    Methodology:
  • Use a factorial design (e.g., 2^2 matrix) to optimize solvent/temperature combinations.
  • Quantify yields via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What spectroscopic techniques are most reliable for structural confirmation?

Answer:

  • NMR (¹H, ¹³C): Confirm benzyl and methyl substituents (δ 7.2–7.4 ppm for aromatic protons; δ 3.0–3.5 ppm for N-CH₃).
  • MS (HR-ESI): Verify molecular weight (e.g., [M+H]+ at m/z 385.14).
  • IR: Identify carbonyl stretches (1650–1750 cm⁻¹) .
    Validation: Cross-reference with X-ray crystallography for ambiguous cases.

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Perform DFT calculations (e.g., Gaussian 16) to map electron density at reactive sites (e.g., triazine ring).
  • Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., enzymes) to guide functionalization .
    Case study: Methyl groups at positions 3,7,9 reduce steric hindrance, favoring electrophilic attack at the purine C6 position .

Basic: What are common by-products in the synthesis, and how are they resolved?

Answer:

  • By-products:
    • Uncyclized intermediates (e.g., 8-substituted purinediones).
    • Over-hydrolyzed derivatives (e.g., ring-opened xanthines).
  • Resolution:
    • Use preparative HPLC (C18, methanol/water) for separation.
    • Adjust HCl concentration during hydrolysis to minimize over-reaction .

Advanced: What strategies mitigate contradictions in biological activity data across studies?

Answer:

  • Standardize assays: Use identical cell lines (e.g., HEK-293) and IC₅₀ protocols.
  • Control variables:
    • Solvent (DMSO concentration ≤0.1%).
    • Temperature (37°C ± 0.5°C).
  • Statistical analysis: Apply ANOVA to identify outliers caused by methodological variability .

Basic: How is the compound’s solubility profile characterized for in vitro studies?

Answer:

  • Shake-flask method: Dissolve the compound in PBS (pH 7.4) or DMSO, then quantify via UV-Vis (λ_max ~260 nm).
  • Hansen solubility parameters: Predict miscibility with solvents (e.g., logP ~1.2 indicates moderate hydrophobicity) .

Advanced: What catalytic systems improve regioselectivity in benzyl-group functionalization?

Answer:

  • Palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (Xantphos) enhance C–H activation at the benzyl para-position.
  • Microwave-assisted synthesis (100–120°C, 30 min) accelerates kinetics while maintaining selectivity .

Basic: What safety protocols are critical during diazotization steps?

Answer:

  • Ventilation: Perform in a fume hood to avoid NOx exposure.
  • Temperature control: Maintain ≤5°C during diazonium salt formation to prevent decomposition.
  • Waste disposal: Neutralize acidic residues with NaHCO₃ before disposal .

Advanced: How do substituent modifications (e.g., replacing benzyl with phenyl) alter bioactivity?

Answer:

  • SAR analysis:
    • Benzyl groups enhance lipophilicity (logP +0.3), improving blood-brain barrier penetration.
    • Phenyl substituents reduce metabolic stability (CYP3A4-mediated oxidation).
  • Experimental workflow:
    • Synthesize analogs via Suzuki-Miyaura coupling.
    • Test in vitro cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.